molecular formula C12H13BrOS B8050078 6-Bromospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-ol

6-Bromospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-ol

Cat. No.: B8050078
M. Wt: 285.20 g/mol
InChI Key: BKPAIHVMSQTRNN-UHFFFAOYSA-N
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Description

6-Bromospiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-ol is a complex organic compound featuring a spirocyclic structure This compound is characterized by the presence of a bromine atom, a thiochromene moiety, and a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromospiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-ol typically involves multi-step organic reactions. One common approach is the [2+2] cycloaddition reaction, which forms the cyclobutane ring. This reaction can be catalyzed by various metal catalysts under controlled conditions to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromospiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-ol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like hydroxide or amine groups replace the bromine.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

6-Bromospiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromospiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-ol involves its interaction with molecular targets in biological systems. The bromine atom and thiochromene moiety can interact with enzymes and receptors, modulating their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hydroxyl group in 6-Bromospiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-ol distinguishes it from similar compounds, providing unique reactivity and potential for forming hydrogen bonds. This can influence its solubility, stability, and interactions with biological targets.

Properties

IUPAC Name

6-bromospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrOS/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12/h2-3,6,10,14H,1,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPAIHVMSQTRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C3=C(S2)C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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